N-(2,4-dichlorophenyl)-2,2-diphenylacetamide
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Overview
Description
N-(2,4-dichlorophenyl)-2,2-diphenylacetamide, also known as DCMU, is a herbicide that is widely used in agricultural practices. It is a photosynthesis inhibitor that prevents the transfer of electrons from photosystem II to photosystem I, thereby blocking the synthesis of ATP and NADPH, which are essential for plant growth. DCMU is a highly effective herbicide and has been extensively studied for its mechanism of action and biochemical and physiological effects.
Mechanism of Action
N-(2,4-dichlorophenyl)-2,2-diphenylacetamide inhibits photosynthesis by blocking the transfer of electrons from photosystem II to photosystem I. Specifically, this compound binds to the QB site on the D1 protein of photosystem II, which prevents the transfer of electrons from the QA site to the QB site. This blocks the synthesis of ATP and NADPH, which are essential for plant growth.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on plants, including the inhibition of photosynthesis, the accumulation of reactive oxygen species, and the disruption of cellular homeostasis. This compound also affects the expression of genes involved in photosynthesis, stress response, and cell signaling pathways.
Advantages and Limitations for Lab Experiments
N-(2,4-dichlorophenyl)-2,2-diphenylacetamide is a highly effective herbicide and is widely used in agricultural practices. It is also a valuable tool for scientific research, as it can be used to study the mechanisms of photosynthesis and the effects of environmental stress on plant physiology. However, this compound has some limitations for lab experiments, including its toxicity and potential environmental impact.
Future Directions
There are several future directions for research on N-(2,4-dichlorophenyl)-2,2-diphenylacetamide, including the development of new photosynthesis inhibitors with improved efficacy and specificity. Researchers are also investigating the potential use of this compound as a tool for crop improvement and stress tolerance. Additionally, there is ongoing research on the environmental impact of this compound and other herbicides, and efforts are being made to develop more sustainable agricultural practices.
Synthesis Methods
N-(2,4-dichlorophenyl)-2,2-diphenylacetamide can be synthesized using several methods, including the reaction of 2,4-dichlorophenylhydrazine with 2,2-diphenylacetyl chloride in the presence of a base. The reaction yields this compound as a white crystalline solid, which can be purified using recrystallization.
Scientific Research Applications
N-(2,4-dichlorophenyl)-2,2-diphenylacetamide has been extensively studied for its scientific research applications, including its use as a tool to study the mechanisms of photosynthesis. This compound has been used to investigate the role of photosystem II in photosynthesis, as well as the effects of photosynthesis inhibitors on plant growth and development. This compound has also been used to study the effects of environmental stress on photosynthesis and plant physiology.
properties
IUPAC Name |
3,4-dimethoxy-N-[(Z)-(3-methoxy-4-propoxyphenyl)methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5/c1-5-10-27-17-8-6-14(11-18(17)25-3)13-21-22-20(23)15-7-9-16(24-2)19(12-15)26-4/h6-9,11-13H,5,10H2,1-4H3,(H,22,23)/b21-13- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVUTHKINIUPJN-BKUYFWCQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=C(C=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=N\NC(=O)C2=CC(=C(C=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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